2-methyl-N-(2-methylphenyl)-3-nitrobenzamide
Description
2-Methyl-N-(2-methylphenyl)-3-nitrobenzamide is a benzamide derivative characterized by a 2-methyl substituent on the benzamide ring, a nitro group at position 3, and an N-(2-methylphenyl) moiety. This compound shares structural similarities with other benzamide-based molecules but is distinguished by its unique substitution pattern, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-methyl-N-(2-methylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-6-3-4-8-13(10)16-15(18)12-7-5-9-14(11(12)2)17(19)20/h3-9H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZDHEOVJNGTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylphenyl)-3-nitrobenzamide typically involves the nitration of 2-methyl-N-(2-methylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-methylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 2-methyl-N-(2-methylphenyl)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Overview
2-methyl-N-(2-methylphenyl)-3-nitrobenzamide is an organic compound classified as a benzamide derivative, notable for its unique structure that includes a nitro group and two methyl groups. This compound has garnered interest in various scientific fields due to its potential applications in chemistry, biology, and industry.
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of various chemical entities used in pharmaceuticals and agrochemicals.
- Electrophilic Aromatic Substitution : The nitro group can participate in electrophilic aromatic substitution reactions, allowing for further derivatization of the compound into various substituted benzamides.
Biology
- Enzyme Inhibition Studies : this compound has been investigated for its potential to inhibit specific enzymes, making it a valuable tool in biochemical research aimed at understanding enzyme kinetics and inhibition mechanisms.
- Protein-Ligand Interactions : The compound can be used to study interactions between proteins and ligands, contributing to drug discovery efforts by identifying potential therapeutic targets.
- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, particularly through mechanisms involving apoptosis and cell cycle regulation.
Industry
- Dyes and Pigments Production : The compound is utilized in the manufacturing of dyes and pigments due to its stable chemical structure, which allows for vibrant coloration.
- Industrial Chemicals : Its properties make it suitable for use in various industrial applications, including the production of agrochemicals and specialty chemicals.
Case Studies
-
Anticancer Activity Assessment :
A study evaluated the anticancer properties of related benzamide derivatives against multiple cancer cell lines (NCI60 panels). The results indicated that certain modifications to the benzamide structure enhanced antiproliferative activity, suggesting potential pathways for further development into therapeutic agents . -
Molecular Docking Studies :
Research involving molecular docking simulations has shown that benzamide derivatives can effectively inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a target in antimalarial drug development. The insights gained from these studies could guide the design of new compounds with improved efficacy against malaria .
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzamide core can interact with protein binding sites, influencing the activity of the target molecule. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Analogous Benzamide Derivatives
Positional Isomerism: Nitro and Methyl Substituents
Target Compound : 2-Methyl-N-(2-methylphenyl)-3-nitrobenzamide
- Benzamide substituents: 2-methyl, 3-nitro.
- Phenyl substituent: 2-methyl.
- Molecular Formula: C₁₅H₁₄N₂O₃ (MW: 270.29).
- Phenyl substituent: 3-methyl. Molecular Formula: C₁₄H₁₂N₂O₃ (MW: 256.26).
Substituent Variations on the Benzamide Ring
- 4-Methyl-N-(3-methylphenyl)-3-nitrobenzamide Benzamide substituents: 4-methyl, 3-nitro. Molecular Formula: C₁₅H₁₄N₂O₃ (MW: 270.29).
4-Chloro-N-(2,4-dimethylphenyl)-3-nitrobenzamide
- Benzamide substituents: 4-chloro, 3-nitro.
- Phenyl substituent: 2,4-dimethyl.
- Molecular Formula: C₁₅H₁₃ClN₂O₃ (MW: 304.73).
- Key Difference : Chloro substituent introduces electron-withdrawing effects, enhancing stability but reducing solubility compared to methyl analogs.
Complex Derivatives with Extended Structures
- 2-Methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide
- Molecular Formula: C₂₃H₁₈N₄O₄ (MW: 422.41).
- Key Difference : Addition of a quinazolinyl group introduces hydrogen-bonding sites, likely enhancing biological activity in screening assays.
Physicochemical Properties and Crystallographic Data
Crystallographic Analysis
- N-(2-Methylphenyl)-2-nitrobenzamide crystallizes in an orthorhombic system (P2₁2₁2₁) with unit cell parameters:
- a = 7.8063 Å, b = 12.2856 Å, c = 13.1353 Å.
- The nitro group’s position (2-nitro) facilitates planar molecular stacking, contrasting with the target compound’s 3-nitro configuration, which may disrupt crystal symmetry.
Physicochemical Properties
*Predicted based on structural analogs.
Biological Activity
2-methyl-N-(2-methylphenyl)-3-nitrobenzamide is an organic compound belonging to the benzamide class, characterized by a nitro group which significantly influences its biological activity. This article explores the compound's mechanisms of action, biological effects, and relevant research findings, providing a comprehensive overview of its potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
The presence of the nitro group (–NO2) is critical for its reactivity and interaction with biological targets, while the benzamide core provides a scaffold for binding to various proteins and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction, forming reactive intermediates that may engage in redox reactions, influencing cellular metabolism and signaling pathways. The benzamide moiety facilitates interactions with protein binding sites, potentially modulating enzyme activity or receptor function .
Key Mechanisms:
- Redox Reactions : The nitro group participates in redox processes, altering the redox state of cellular components.
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways.
Biological Activity
Research has demonstrated various biological activities associated with this compound, including:
- Antimicrobial Activity : Studies indicate potential efficacy against certain bacterial strains.
- Anticancer Properties : Preliminary data suggest cytotoxic effects on cancer cell lines, although specific mechanisms remain under investigation.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes, contributing to its therapeutic potential .
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound in various contexts:
- Anticancer Activity :
- Enzyme Inhibition :
- Biological Evaluation :
Data Table: Biological Activity Summary
Q & A
Q. Basic Characterization Techniques
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming functional groups and connectivity. For example, the amide proton (N–H) typically appears as a broad singlet near δ 8–10 ppm, while aromatic protons from the nitrobenzamide moiety resonate between δ 7.5–8.5 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL ) provides unambiguous confirmation of molecular geometry, bond lengths, and torsion angles. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods.
What advanced strategies exist to resolve synthetic challenges, such as byproduct formation or low reactivity in amide coupling?
Q. Advanced Synthesis Optimization
- Byproduct Mitigation : Use Schlenk techniques to exclude moisture, which can hydrolyze acyl chlorides. Alternatively, employ coupling agents like HATU or EDCI to activate carboxylic acids directly, bypassing acyl chloride intermediates .
- Reactivity Enhancement : Microwave-assisted synthesis or solvent-free conditions may accelerate reaction kinetics. For example, microwave irradiation at 80°C for 10 minutes improved yields in analogous nitrobenzamide syntheses .
How can researchers address discrepancies in crystallographic data refinement for nitrobenzamide derivatives?
Advanced Crystallography Challenges
Discrepancies in thermal parameters or residual electron density may arise from disorder or twinning. Strategies include:
- Validation Tools : Use PLATON to check for missed symmetry or solvent-accessible voids.
- Refinement Software : Compare results from SHELXL with other programs (e.g., OLEX2) to cross-validate anisotropic displacement parameters.
- High-Resolution Data : Collect data at synchrotron sources to improve resolution (<0.8 Å), enabling more precise modeling of nitro-group geometry .
What methodologies are recommended to resolve overlapping signals or dynamic effects in NMR spectra of nitrobenzamides?
Q. Advanced NMR Analysis
- 2D NMR : Utilize HSQC and HMBC to assign overlapping aromatic protons. For example, HMBC correlations between the amide carbonyl (δ ~165 ppm) and adjacent protons can confirm connectivity .
- Variable-Temperature NMR : Dynamic effects (e.g., hindered rotation of the nitro group) may broaden signals. Collect spectra at elevated temperatures (e.g., 60°C) to sharpen resonances .
- Solvent Screening : Use deuterated DMSO or acetone to shift proton signals away from crowded regions.
What potential biomedical applications does this compound have, and how can its bioactivity be evaluated?
Q. Advanced Research Applications
- Drug Design : The nitro group and aromatic system suggest potential as a kinase inhibitor or antimicrobial agent. Docking studies (using AutoDock Vina) can predict binding affinity to targets like EGFR or bacterial enzymes .
- In Vitro Assays : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and antimicrobial activity using microdilution methods against Gram-positive/negative strains .
- Metabolic Stability : Assess pharmacokinetic properties (e.g., plasma protein binding, microsomal stability) using LC-MS/MS-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
